molecular formula C18H14N2O3 B2993212 N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide CAS No. 955769-23-0

N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide

Cat. No. B2993212
CAS RN: 955769-23-0
M. Wt: 306.321
InChI Key: NFJJOZZQRXIVFT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, also known as APO, is a synthetic compound that has been extensively studied for its potential use in scientific research. APO is a member of a class of compounds known as oxazole carboxamides, which are known to exhibit a range of biological activities. In

Scientific Research Applications

Fluorographic Detection

Fluorographic techniques for detecting radioactivity in polyacrylamide gels have utilized 2,5-diphenyloxazole (PPO) in various solvents, including acetic acid. This method was optimized and compared with existing procedures, offering several technical advantages, such as no need for pre-fixing proteins in gels and applicability to both agarose and acrylamide gels. The acetic acid/PPO procedure emerged as a simple, sensitive, and efficient alternative for fluorographic detection, indicating potential research applications of related oxazole compounds in biochemistry and molecular biology (Skinner & Griswold, 1983).

Synthesis of Macrolides

Oxazoles, including those related to N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, can serve as precursors for activated carboxylates in the synthesis of macrolides. This application is significant in organic chemistry and pharmaceutical research, where oxazoles are used as masked forms of activated carboxylic acids. Such compounds readily form triamides upon reaction with singlet oxygen, a process that has been employed in the synthesis of various macrolides, including recifeiolide and curvularin. This demonstrates the versatility of oxazole derivatives in synthesizing complex organic molecules with potential therapeutic applications (Wasserman, Gambale, & Pulwer, 1981).

Antiproliferative Activity

N-phenyl-1H-indazole-1-carboxamides and their derivatives, structurally related to N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These compounds, particularly those modified to include acetylamino and diamino functionalities, have shown potential in inhibiting cell growth, with specific compounds displaying significant efficacy against colon and melanoma cell lines. This suggests the potential of N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide derivatives in cancer research, especially in developing new chemotherapeutic agents (Maggio et al., 2011).

properties

IUPAC Name

N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)20-17(22)18-19-11-16(23-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJJOZZQRXIVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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